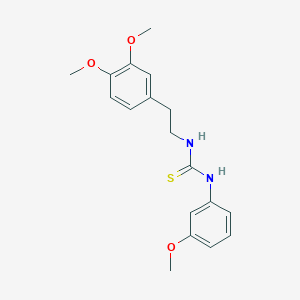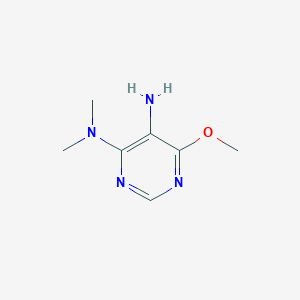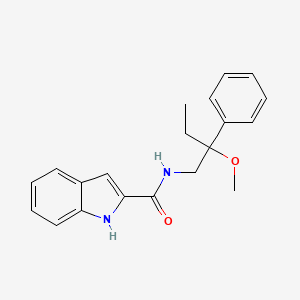
1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiourea group attached to a phenethyl moiety and a methoxy-substituted phenyl ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 3,4-dimethoxyphenethylamine with 3-methoxybenzothioamide under specific conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The phenethyl moiety can be oxidized to form corresponding alcohols or ketones.
Reduction: The thiourea group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkyl groups can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,4-Dimethoxyphenylacetic acid or 3,4-dimethoxyphenylacetone.
Reduction: 3,4-Dimethoxyphenethylamine.
Substitution: 3,4-Dimethoxyphenethyl halides or alkyl derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for various biological targets, potentially influencing biological pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea exerts its effects involves its interaction with specific molecular targets. The thiourea group can bind to metal ions, forming complexes that may influence biological processes. Additionally, the phenethyl moiety can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea is unique due to its specific structural features. Similar compounds include:
3,4-Dimethoxyphenethylamine: Lacks the thiourea group.
3-Methoxybenzothioamide: Lacks the phenethyl moiety.
Thiourea derivatives: May have different substituents on the phenyl ring.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-21-15-6-4-5-14(12-15)20-18(24)19-10-9-13-7-8-16(22-2)17(11-13)23-3/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPFDROXZPRPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B2858782.png)
![3-(difluoromethyl)-N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2858783.png)
![(2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile](/img/structure/B2858784.png)
![1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide](/img/structure/B2858787.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2858789.png)
![3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2858790.png)
![3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide](/img/structure/B2858794.png)

![1,2-Diazaspiro[4.6]undecan-3-one](/img/structure/B2858797.png)
![N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2858799.png)
![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858802.png)
![2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2858803.png)
![2-Ethyl-5-((4-ethylphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858805.png)
